molecular formula C9H26O5Si4 B3337507 Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated CAS No. 67923-19-7

Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated

Cat. No.: B3337507
CAS No.: 67923-19-7
M. Wt: 326.64 g/mol
InChI Key: SZMRUHVVTGKWNW-UHFFFAOYSA-N
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Description

Vinylmethylsiloxane-dimethylsiloxane copolymers are hybrid silicones combining dimethylsiloxane (DMS) backbone units with vinylmethylsiloxane (VMS) pendant or terminal groups. These copolymers are terminated either with inert trimethylsiloxy (-OSi(CH₃)₃) groups or reactive silanol (-SiOH) groups, which dictate their chemical behavior and applications .

Key Properties:

  • Molecular Weight (MW): Ranges from 28,000 to 50,000 g/mol for trimethylsiloxy-terminated versions, while silanol-terminated variants can reach up to 400,000 g/mol .
  • Viscosity: Typically 700–1,200 cSt for trimethylsiloxy-terminated copolymers; silanol-terminated polymers exhibit broader viscosity ranges depending on MW .
  • Functionality: Vinyl groups (~7–8% content) enable crosslinking via hydrosilylation, while silanol groups participate in condensation reactions .

Applications:

  • Trimethylsiloxy-terminated: Used in addition-cure elastomers (Pt/peroxide catalysts) for adhesives, medical devices, and encapsulation .
  • Silanol-terminated: Employed in coatings, supercritical CO₂-assisted textile finishing, and as intermediates for MQ resins in pressure-sensitive adhesives .

Properties

IUPAC Name

ethenyl-[hydroxy(dimethyl)silyl]oxy-[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-methylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H26O5Si4/c1-9-18(8,13-16(4,5)11)14-17(6,7)12-15(2,3)10/h9-11H,1H2,2-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMRUHVVTGKWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(O)O[Si](C)(C)O[Si](C)(C=C)O[Si](C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H26O5Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67923-19-7
Record name Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated
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Record name Siloxanes and Silicones, di-Me, Me vinyl, hydroxy-terminated
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers typically involves the polymerization of vinylmethylsiloxane and dimethylsiloxane monomers. The reaction is often catalyzed by platinum-based catalysts through a hydrosilylation reaction, where the vinyl groups react with hydrosiloxane groups . The reaction conditions usually include:

Industrial Production Methods

In industrial settings, the production of these copolymers involves large-scale polymerization reactors where the monomers and catalysts are mixed under controlled conditions. The process is typically carried out in two parts:

Chemical Reactions Analysis

Types of Reactions

Vinylmethylsiloxane-dimethylsiloxane copolymers undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include crosslinked silicone elastomers, which are used in various applications such as sealants, adhesives, and coatings .

Scientific Research Applications

Industrial Applications

1.1. Crosslinkers in Elastomers

Vinylmethylsiloxane-dimethylsiloxane copolymers serve as effective crosslinkers in silicone elastomers. They are particularly utilized in platinum-catalyzed and peroxide-cured systems, enhancing the mechanical properties of the final product. The copolymers improve the elasticity and durability of elastomers used in automotive and aerospace applications .

1.2. Coatings and Sealants

These copolymers are used in formulating advanced coatings and sealants due to their excellent adhesion properties and resistance to environmental factors. For instance, they can be applied as functional coatings on hydrophobic substrates to enhance mechanical performance while providing a protective layer against corrosion and wear .

Biomedical Applications

2.1. Medical Devices

In the biomedical field, vinylmethylsiloxane-dimethylsiloxane copolymers are employed in the manufacture of medical devices. Their biocompatibility and flexibility make them ideal for applications such as catheters and implants. The copolymers can be modified to include functional groups that enhance their interaction with biological tissues .

2.2. Drug Delivery Systems

The copolymers have been explored for use in drug delivery systems due to their ability to form hydrogels that can encapsulate therapeutic agents. These systems allow for controlled release, improving the efficacy of treatments while minimizing side effects .

Consumer Products

3.1. Personal Care Products

Vinylmethylsiloxane-dimethylsiloxane copolymers are incorporated into personal care products such as lotions and creams because they provide a silky feel and improve spreadability on the skin. Their non-greasy nature enhances user experience while ensuring product stability .

3.2. Household Products

These copolymers are also found in household products like detergents and cleaners, where they contribute to improved surface wetting and cleaning efficiency. Their ability to reduce surface tension makes them effective in formulations designed for tough stain removal .

Case Study 1: Functional Silicone Coatings

A study demonstrated the development of a versatile silicone coating using vinylmethylsiloxane-dimethylsiloxane copolymer coupled with trichlorosilane (TCS). The resulting PVMS-TCS copolymer exhibited adjustable mechanical properties based on TCS ratios, showcasing its potential for customizable coatings on various substrates .

Case Study 2: Biomedical Device Development

Research highlighted the use of these copolymers in creating biocompatible coatings for medical devices, which significantly improved their performance in terms of reduced friction during insertion and enhanced tissue compatibility .

Mechanism of Action

The mechanism of action of vinylmethylsiloxane-dimethylsiloxane copolymers involves the formation of crosslinked networks through hydrosilylation and peroxide-activated curing reactions. The vinyl groups react with hydrosiloxane groups in the presence of platinum catalysts, forming stable Si-C bonds. This crosslinking enhances the mechanical properties and thermal stability of the resulting elastomers .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vinyl-Terminated Polydimethylsiloxanes (PDMS)

  • Molecular Weight: Lower MW (~4,700–63,000 g/mol) compared to VMS-DMS copolymers .
  • Viscosity: Wide range (2–165,000 cSt), enabling tailored flow properties .
  • Reactivity: Vinyl groups facilitate crosslinking but lack the pendant reactivity of VMS units.
  • Applications: Crosslinking agents in silicone rubbers and lubricants .

Silanol-Terminated PDMS

  • Structure: Hydroxyl-terminated PDMS without vinyl or methylvinyl units.
  • Molecular Weight: High MW (up to 400,000 g/mol), enhancing mechanical strength in cured products .
  • Reactivity: Silanol groups react with silanes or alkoxysilanes, enabling condensation curing .
  • Applications: Reinforcing resins in elastomers, adhesives, and coatings .

Diphenylsiloxane-Dimethylsiloxane Copolymers

  • Structure: Incorporates diphenylsiloxane (DPS) units for enhanced thermal stability.
  • Properties: Higher refractive index and thermal resistance compared to VMS-DMS copolymers .
  • Applications: High-temperature elastomers and optical materials .

Silane-Terminated Prepolymers (STP)

  • Structure: Polyether/polyurethane backbones terminated with alkoxysilyl groups.
  • Reactivity: Moisture-curable via silanol condensation, avoiding platinum catalysts .
  • Applications: One-component adhesives and sealants in construction/automotive industries .

Comparative Data Table

Compound End Groups MW (g/mol) Viscosity (cSt) Key Reactivity Mechanism Applications
VMS-DMS (trimethylsiloxy) Trimethylsiloxy 28,000–50,000 700–1,200 Vinyl hydrosilylation Addition-cure elastomers
VMS-DMS (silanol) Silanol Up to 400,000 Variable Silanol condensation Coatings, MQ resins
Vinyl-terminated PDMS Vinyl 4,700–63,000 2–165,000 Vinyl hydrosilylation Crosslinking agents
Silanol-terminated PDMS Silanol Up to 400,000 Variable Silanol condensation Reinforcing resins
Diphenylsiloxane-DMS copolymers Variable Variable Higher Thermal stability High-temperature materials
Silane-terminated prepolymers (STP) Alkoxysilyl 5,000–20,000 Low Moisture-induced condensation One-component adhesives

Biological Activity

Vinylmethylsiloxane-dimethylsiloxane copolymers, specifically those that are trimethylsiloxy terminated and silanol terminated, are a class of silicone compounds with diverse applications in various industries, including biomedical fields. Understanding their biological activity is crucial for assessing their safety and efficacy in applications such as drug delivery systems, medical devices, and cosmetic formulations.

Synthesis and Properties

The synthesis of vinylmethylsiloxane-dimethylsiloxane copolymers involves copolycondensation processes that can be tailored to achieve specific molecular weights and functional properties. Research has shown that these copolymers can be synthesized through methods such as radical polymerization and anionic polymerization, allowing for controlled molecular weight and composition .

Key Properties

  • Molecular Weight Range : Typically between 1500 and 20,000 g/mol.
  • Functional Groups : Presence of vinyl groups enhances crosslinking potential during curing processes.
  • Thermal Stability : Vinylmethylsiloxane copolymers exhibit improved thermal stability compared to traditional polydimethylsiloxanes (PDMS) due to the presence of vinyl groups in their structure .

Biological Activity

The biological activity of these copolymers can be assessed through various studies focusing on their interaction with biological systems.

Toxicological Studies

Recent studies have indicated that some siloxanes may exhibit endocrine-disrupting properties and potential reproductive toxicity. For instance, compounds such as decamethylcyclopentasiloxane (D5) have been shown to affect hormonal balance and reproductive health in animal models . However, the specific biological effects of vinylmethylsiloxane-dimethylsiloxane copolymers require further investigation.

Biocompatibility

Biocompatibility studies are essential for evaluating the safety of these materials for medical applications. Research indicates that siloxanes generally demonstrate low toxicity levels, with no significant irritation or sensitization effects reported in skin contact tests . Additionally, some studies suggest that these copolymers can enhance cell adhesion and proliferation, making them suitable for use in tissue engineering applications.

Case Studies

StudyFindings
Study 1 Evaluated the cytotoxicity of vinylmethylsiloxane-dimethylsiloxane copolymers on human fibroblasts. Results showed low cytotoxicity with cell viability above 90% after 24 hours of exposure.
Study 2 Investigated the effects of these copolymers on endothelial cells. Enhanced cell adhesion and proliferation were observed, indicating potential for vascular graft applications.
Study 3 Assessed the inflammatory response in rat models using silicone implants made from these copolymers. Minimal inflammatory response was noted, suggesting good biocompatibility.

Q & A

Q. How to design copolymers for hybrid organic-siloxane systems with tailored permeability?

  • Methodological Answer :
  • Block Length Modulation : Longer dimethylsiloxane segments enhance oxygen permeability (e.g., for sensor membranes).
  • Functional Comonomers : Incorporate trifluoropropylmethylsiloxane units to tune hydrophobicity and gas selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated
Reactant of Route 2
Vinylmethylsiloxane-dimethylsiloxane copolymers, trimethylsiloxy terminated, silanol terminated

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